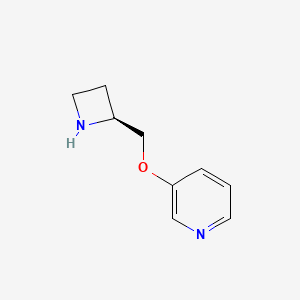
(S)-3-(Azetidin-2-ylmethoxy)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
- Stille Coupling in Synthesis : A novel synthesis method involving Stille coupling was used to create a potential ligand for nicotinic receptors (Karimi & Långström, 2002).
- PET Imaging Ligand : A derivative of (S)-3-(Azetidin-2-ylmethoxy)pyridine, synthesized for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors, showed promising in vivo binding properties (Doll et al., 1999).
Neuropharmacological Research
- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, derived from (S)-3-(Azetidin-2-ylmethoxy)pyridine, exhibited potential as antidepressant and nootropic agents (Thomas et al., 2016).
- Analgesic Agent Research : The compound ABT-594, which is structurally related to (S)-3-(Azetidin-2-ylmethoxy)pyridine, has been studied for its potent analgesic properties acting through nicotinic acetylcholine receptors (Holladay et al., 1998).
Antimicrobial and Antitubercular Research
- Antimicrobial Activity of Derivatives : New derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine have been synthesized and evaluated for antimicrobial activity (Rani & Reddy, 2018).
- Pyrimidine-Azetidinone Analogues : These analogues have shown antioxidant, antimicrobial, and antitubercular activities, indicating their potential for therapeutic applications (Chandrashekaraiah et al., 2014).
Molecular and Chemical Studies
- Aromatic Stabilization Energy Study : The aromatic stabilization energy of (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine was investigated, providing insights into its molecular properties (Moradi et al., 2012).
- Synthesis and Characterization of Derivatives : Research on the synthesis and characterization of various derivatives has expanded the understanding of the chemical properties of (S)-3-(Azetidin-2-ylmethoxy)pyridine (Xiu-jian, 2009).
properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFMBGWHHBCWCD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161416-98-4 | |
| Record name | A 85380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161416984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



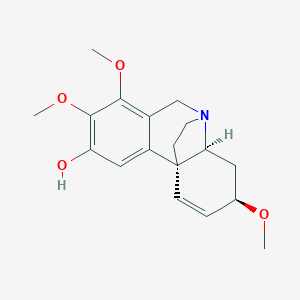



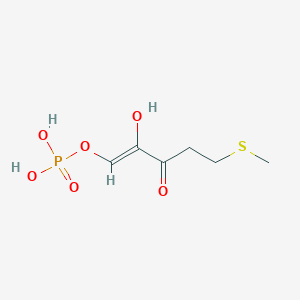

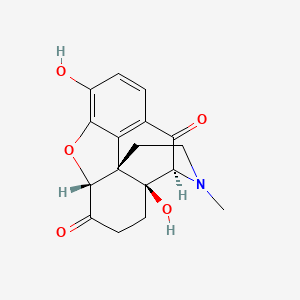

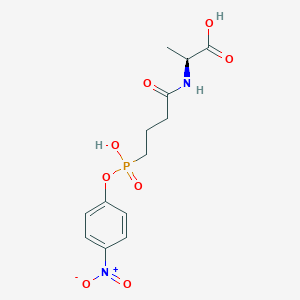
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)


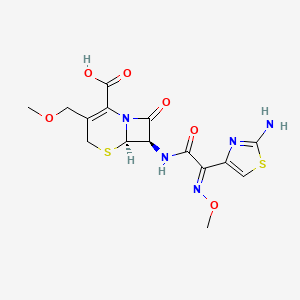
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)